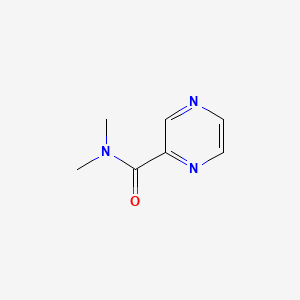

N,N-dimethylpyrazine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylpyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-10(2)7(11)6-5-8-3-4-9-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPFOBMNLCROLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NC=CN=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80879110 | |

| Record name | N,N-DIMETHYL 2-PYRAZINECARBOXAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32743-27-4 | |

| Record name | N,N-DIMETHYL 2-PYRAZINECARBOXAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Classical Organic Synthesis Routes

The traditional synthesis of N,N-dimethylpyrazine-2-carboxamide and related pyrazine (B50134) carboxamides often relies on well-established organic reactions. These methods, while effective, may sometimes be limited by factors such as harsh reaction conditions or the generation of byproducts.

Amidation and Condensation Reactions for Carboxamide Formation

A primary and straightforward method for synthesizing this compound is through the amidation of a pyrazine-2-carboxylic acid derivative. This typically involves the reaction of pyrazine-2-carbonyl chloride with dimethylamine (B145610). The acid chloride itself is usually prepared from pyrazine-2-carboxylic acid by treating it with a chlorinating agent like thionyl chloride (SOCl₂). imist.ma This two-step process first activates the carboxylic acid to a more reactive acyl chloride, which then readily undergoes nucleophilic attack by dimethylamine to form the desired amide.

Alternatively, direct condensation reactions between pyrazine-2-carboxylic acid and dimethylamine can be achieved using coupling agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS), facilitate the formation of the amide bond under milder conditions. Homolytic amidation of pyrazine can also be achieved using carbamoyl (B1232498) radicals generated from formamide, hydrogen peroxide, and ferrous sulfate (B86663) in concentrated sulfuric acid, yielding 2-carbamoylpyrazine in high yields. chempedia.info

The choice of solvent and base is critical for the success of these reactions. Dichloromethane or tetrahydrofuran (B95107) are commonly used solvents, and a tertiary amine base like triethylamine (B128534) is often added to neutralize the hydrochloric acid generated during the reaction. vulcanchem.com

Multi-Step Approaches from Precursor Pyrazine Derivatives

The synthesis of this compound can also be accomplished through multi-step sequences starting from readily available pyrazine precursors. For instance, a common starting material is 2-cyanopyrazine. This can be hydrolyzed under acidic or basic conditions to yield pyrazine-2-carboxylic acid, which can then be converted to the target amide as described above.

Another approach involves the modification of existing pyrazine derivatives. For example, starting with a halogenated pyrazine, such as 2-chloropyrazine, one could envision a sequence involving carbonylation to introduce the carboxylic acid functionality, followed by amidation. However, direct amination of a halopyrazine to form a carboxamide is less common.

A study by Kumar and team in 2018 detailed a multi-step synthesis of 1,2,4-triazolo-pyrazine derivatives starting from a carboxylic acid derivative, highlighting the use of pyrazine precursors in building more complex heterocyclic systems. researchgate.net

Functional Group Interconversions on the Pyrazine Core

Functional group interconversions on the pyrazine ring provide another strategic avenue for the synthesis of this compound. This can involve the transformation of various substituents on the pyrazine ring into the desired carboxamide group.

For example, a pyrazine derivative bearing a methyl group at the 2-position could potentially be oxidized to the corresponding carboxylic acid. This oxidation can be challenging due to the electron-deficient nature of the pyrazine ring, often requiring strong oxidizing agents. Once the carboxylic acid is obtained, it can be readily converted to the N,N-dimethylamide.

Conversely, a pyrazine bearing a nitrile group (2-cyanopyrazine) can be a key intermediate. The nitrile can be hydrolyzed to the carboxylic acid or directly converted to the amide under specific conditions. Various chemical transformations, including nitration, acetylation, esterification, bromination, and amidation, have been performed on pyrazine starting materials containing amine or amide groups to generate diverse derivatives. imist.ma

Modern Catalytic Approaches

Recent advancements in organic synthesis have introduced more efficient and sustainable methods for the preparation of pyrazine derivatives, including this compound. These modern techniques often employ metal catalysis and adhere to the principles of green chemistry.

Metal-Catalyzed Coupling Reactions for Pyrazine Functionalization

Transition metal-catalyzed cross-coupling reactions have become powerful tools for the functionalization of heterocyclic compounds, including pyrazines. researchgate.netutwente.nlrsc.org While direct C-H amidation of the pyrazine ring is still an emerging area, these coupling reactions offer indirect routes to introduce the necessary functional groups.

Palladium-catalyzed reactions such as the Suzuki, Stille, Heck, and Sonogashira couplings are widely used for C-C bond formation on the pyrazine ring. researchgate.netrsc.org For instance, a Suzuki coupling between a halogenated pyrazine and a suitable boronic acid derivative could be employed to introduce a precursor to the carboxamide group. A double Suzuki–Miyaura coupling between 2,5-dibromopyrazine (B1339098) and 3-borylindole has been used in the synthesis of the pyrazine bisindole alkaloid Alocasin A. nih.gov

More recently, iron-catalyzed cross-coupling reactions have emerged as a more sustainable alternative to palladium catalysis. nih.govacs.org For example, an iron-catalyzed cross-coupling of pyrazine with arylboronic acids has been reported to give monoarylated products in good yields. nih.govacs.org Nickel-catalyzed Kumada–Corriu cross-coupling has also been successfully applied to functionalize chloropyrazines. nih.gov These methods could be adapted to introduce a functional group that can be subsequently converted to the N,N-dimethylcarboxamide moiety.

A notable example is the Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various arylboronic acids, which demonstrates the utility of palladium catalysis in modifying pyrazine carboxamide structures. nih.govmdpi.com

| Coupling Reaction | Catalyst | Reactants | Relevance to this compound Synthesis |

| Suzuki Coupling | Palladium complexes researchgate.netnih.govnih.govmdpi.com | Halogenated pyrazine, Boronic acid/ester | Introduction of functional groups that can be converted to a carboxamide. |

| Stille Coupling | Palladium complexes rsc.org | Halogenated pyrazine, Organostannane | Alternative to Suzuki coupling for C-C bond formation. |

| Heck Coupling | Palladium complexes rsc.org | Halogenated pyrazine, Alkene | Formation of C-C bonds, potentially leading to precursors. |

| Sonogashira Coupling | Palladium/Copper complexes rsc.org | Halogenated pyrazine, Terminal alkyne | Introduction of alkynyl groups for further functionalization. |

| Iron-Catalyzed C-H Functionalization | Iron(II) acetylacetonate (B107027) nih.govacs.org | Pyrazine, Arylboronic acid | Direct functionalization of the pyrazine C-H bond. |

| Kumada–Corriu Coupling | Nickel complexes nih.gov | Chloropyrazine, Grignard reagent | Efficient C-C bond formation with chloropyrazines. |

Application of Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and fine chemicals. researchgate.net This involves the use of less hazardous reagents, renewable feedstocks, and more efficient catalytic processes to minimize waste and environmental impact.

In the context of this compound synthesis, green chemistry approaches could involve:

Catalytic C-H Activation: Direct C-H functionalization of the pyrazine ring to introduce the carboxamide group or a precursor would be a highly atom-economical approach, avoiding the need for pre-functionalized starting materials.

Biocatalysis: The use of enzymes, such as aminotransferases, for the synthesis of pyrazine derivatives is a growing area of research. d-nb.inforesearchgate.net Biocatalytic methods can offer high selectivity and operate under mild, environmentally friendly conditions. For instance, the biosynthesis of pyrazines often involves the condensation of α-amino acids. d-nb.info

Use of Greener Solvents: Replacing traditional volatile organic solvents with water or other environmentally benign alternatives is a key aspect of green chemistry. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates and improve yields, often leading to cleaner reactions with reduced byproduct formation. mdpi.com

Recent research has focused on the dehydrogenative self-coupling of 2-amino alcohols catalyzed by manganese pincer complexes to form pyrazine derivatives, generating only water and hydrogen gas as byproducts. nih.govacs.org Such sustainable, one-step methodologies are highly desirable for the industrial production of pyrazines. nih.gov

Biocatalytic and Biosynthetic Pathways

The use of biological systems for chemical synthesis offers an alternative to traditional chemical methods. These biocatalytic and biosynthetic approaches are increasingly explored for the production of pyrazine compounds due to their potential for high specificity and milder reaction conditions.

Microbial Fermentation Systems for Pyrazine Derivative Production

Microbial fermentation is a well-established method for producing a variety of chemical compounds, including the pyrazine scaffold. Several microorganisms have been identified and engineered for their ability to synthesize alkylpyrazines, which are precursors to more complex derivatives.

Notably, strains of Bacillus subtilis, particularly those isolated from fermented soybeans (natto), have demonstrated the ability to produce a range of alkylpyrazines such as 2,5-dimethylpyrazine (B89654) and tetramethylpyrazine. nih.govmdpi.com The specific profile of pyrazine derivatives can vary significantly between different bacterial strains, highlighting the importance of screening to identify efficient producers. nih.gov For instance, research has shown that certain B. subtilis strains are predisposed to creating specific pyrazines; some may primarily yield 2-methylpyrazine (B48319) and 2,6-dimethylpyrazine, while others produce more 2,5-dimethylpyrazine and 2,3,5-trimethylpyrazine. nih.gov

Below is a table summarizing various microbial systems used for producing pyrazine derivatives.

Interactive Data Table: Microbial Systems for Pyrazine Production| Microorganism | Precursors Added | Pyrazine Products | Reference |

|---|---|---|---|

| Bacillus subtilis (from natto) | L-threonine, Acetoin (B143602) | 2-methylpyrazine, 2,3-dimethylpyrazine, 2,5-dimethylpyrazine, 2,6-dimethylpyrazine, 2,3,5-trimethylpyrazine, 2,3,5,6-tetramethylpyrazine | nih.gov |

| Bacillus licheniformis | Not specified (in Daqu) | General pyrazines | mdpi.com |

| Escherichia coli (engineered) | L-threonine | 2,5-dimethylpyrazine | nih.gov |

| Escherichia coli (engineered) | Glucose | 2,5-dimethylpyrazine | nih.gov |

Enzymatic Transformations and Directed Metabolic Engineering

To further enhance the efficiency and specificity of microbial production, directed metabolic engineering and the use of isolated enzymes have become critical strategies. lbl.gov Metabolic engineering focuses on the targeted modification of an organism's cellular chemistry to overproduce specific compounds. lbl.gov

In the context of pyrazine synthesis, this involves reconstructing metabolic pathways in host organisms like E. coli. For example, to increase the yield of 2,5-dimethylpyrazine (a key intermediate), scientists have engineered E. coli to enhance the supply of the precursor L-threonine and the essential cofactor NAD+. nih.gov This can involve introducing or overexpressing key enzymes such as L-threonine dehydrogenase and aminoacetone oxidase. nih.govnih.gov Such strategies have successfully increased the production titer of 2,5-DMP to several grams per liter. nih.govnih.gov

Beyond whole-cell systems, isolated enzymes are used for specific transformations. A crucial step in synthesizing this compound is the formation of the amide bond. Enzymatic amidation offers a green alternative to chemical methods. Research has demonstrated that lipases, such as Lipozyme® TL IM from Thermomyces lanuginosus, can efficiently catalyze the amidation of pyrazine esters with amines to form the corresponding pyrazine carboxamides. rsc.org This biocatalytic approach is notable for its high yield and environmentally friendly conditions. rsc.org

The following table outlines key enzymatic and metabolic engineering strategies.

Interactive Data Table: Engineering and Enzymatic Strategies for Pyrazine Synthesis| Strategy | Organism/Enzyme | Target/Modification | Outcome | Reference |

|---|---|---|---|---|

| Metabolic Engineering | Escherichia coli | Enhance L-threonine and NAD+ supply | Increased 2,5-dimethylpyrazine production | nih.gov |

| Whole-cell Catalysis | Escherichia coli | Express L-threonine dehydrogenase, NADH oxidase, aminoacetone oxidase | High-yield conversion of L-threonine to 2,5-dimethylpyrazine | nih.gov |

| Enzymatic Amidation | Lipozyme® TL IM | Catalyze reaction between pyrazine-2-carboxylate (B1225951) and benzylamine | High-yield synthesis of N-benzylpyrazine-2-carboxamide | rsc.org |

| Metabolic Engineering | Bacillus subtilis | Inhibit 2,3-butanediol (B46004) dehydrogenase gene | Accumulation of acetoin precursor for pyrazine synthesis | mdpi.com |

Maillard Reaction Pathways in Controlled Chemical Synthesis

The Maillard reaction is a cornerstone of flavor chemistry and provides a classic chemical route to synthesizing pyrazines. perfumerflavorist.comsci-hub.se This complex cascade of non-enzymatic browning reactions occurs between an amino group (typically from an amino acid or peptide) and a carbonyl compound (often a reducing sugar) when heated. nih.gov

The structure of the resulting pyrazines is directly influenced by the starting materials. nih.gov For instance, the reaction of different amino acids with sugars like glucose or precursors like 1,3-dihydroxyacetone (B48652) leads to a diverse array of alkylpyrazines. nih.govnih.gov The reaction mechanism involves several key steps, including the Strecker degradation of amino acids, which forms α-aminoketones. sci-hub.se These intermediates can then condense and oxidize to form the stable pyrazine ring. sci-hub.seresearchgate.net

While often associated with food processing, the Maillard reaction can be harnessed in a controlled laboratory setting to synthesize specific pyrazine precursors. sci-hub.se By carefully selecting the amino acid and carbonyl reactants and controlling reaction parameters such as temperature, pH, and water content, the formation of desired pyrazine structures can be favored. sci-hub.senih.gov For example, using lysine-containing peptides in Maillard reaction models has been shown to generate high amounts of pyrazines. nih.gov

Optimization of Synthetic Routes and Yield Enhancement Strategies

Maximizing the yield and efficiency of this compound synthesis requires careful optimization, whether pursuing a biological or chemical route.

For microbial and enzymatic pathways , several strategies are employed:

Strain Selection and Mutagenesis: Screening for naturally high-producing microbial strains is a crucial first step. nih.gov Further enhancement can be achieved through mutagenesis, for instance, using chemical agents to create mutants with higher production capacities. mdpi.com

Fermentation Condition Optimization: Adjusting parameters such as aeration, pH, temperature, and the concentration of precursors (e.g., L-threonine, acetoin) in the culture medium can dramatically increase pyrazine yields. nih.govmdpi.com

Metabolic Engineering: As previously discussed, rationally engineering metabolic pathways to eliminate bottlenecks in precursor and cofactor supply is a powerful optimization tool. nih.govnih.gov This includes balancing the expression of key genes to match the supply and conversion of intermediates. nih.gov

Process Optimization: For enzymatic reactions, moving from batch systems to continuous-flow microreactors can significantly improve space-time yield. rsc.org Optimizing the molar ratio of substrates is also critical to drive the reaction towards completion and achieve higher yields. rsc.org

For chemical synthesis routes , such as the Maillard reaction or condensation reactions, optimization focuses on:

Reactant Control: The choice and ratio of amino acids and carbonyl sources are fundamental levers for controlling the type and yield of pyrazines formed. perfumerflavorist.comsci-hub.se

Reaction Conditions: Parameters like temperature, heating time, and pH are critical. For example, higher temperatures can accelerate the Maillard reaction, but may also lead to undesirable side products. nih.gov

Catalysts and Activating Agents: In conventional amide synthesis, the choice of coupling agents (e.g., thionyl chloride) and activating agents is key to achieving high conversion rates for the formation of the carboxamide bond from a pyrazine carboxylic acid. rsc.orgnih.gov

Stereoselective Synthesis Approaches for Chiral this compound Derivatives

The synthesis of chiral molecules, where specific three-dimensional arrangements of atoms are required, presents an additional layer of complexity. For pyrazine derivatives with potential pharmacological applications, controlling stereochemistry is often essential for biological activity. nih.gov

While direct methods for the stereoselective synthesis of this compound are not extensively detailed in the literature, principles can be drawn from related syntheses. The focus is typically on introducing chirality either into the pyrazine core itself or into its substituents.

One established strategy is the use of a chiral pool approach , where a synthesis begins with a readily available chiral starting material. For example, a biomimetic-inspired synthesis of pyrazine alkaloids has been achieved through the dimerization of chiral α-amino aldehydes, which are themselves derived from common amino acids. mdpi.com

Another powerful method is asymmetric synthesis , which involves creating chiral centers during the reaction sequence. A notable example is the convergent, enantioselective total synthesis of Cephalostatin 1, a complex, biologically active steroidal pyrazine. mdpi.com This synthesis features a late-stage pyrazine-forming reaction that joins two large, distinct chiral fragments. mdpi.com This demonstrates how the pyrazine ring can be formed to link complex chiral synthons without disturbing their stereochemistry.

These examples highlight that stereoselective synthesis of pyrazine derivatives is feasible, often relying on the strategic condensation of pre-existing chiral building blocks to construct the final pyrazine-containing molecule. nih.govmdpi.com

Chemical Reactivity and Derivatization

Reactions of the Amide Moiety

The amide group in N,N-dimethylpyrazine-2-carboxamide is a focal point for a variety of chemical modifications, including hydrolysis and reduction.

Hydrolysis Pathways and Mechanistic Kinetics

Under alkaline conditions, the hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the amide. This forms a tetrahedral intermediate. The subsequent collapse of this intermediate can either expel the hydroxide ion, regenerating the starting material, or expel the dimethylamide anion to yield pyrazine-2-carboxylic acid. The latter pathway is generally less favorable due to the poor leaving group ability of the amide anion.

The rate of hydrolysis can be influenced by the electronic nature of the pyrazine (B50134) ring. The electron-withdrawing character of the pyrazine ring is expected to increase the electrophilicity of the carbonyl carbon, potentially accelerating the rate of hydrolysis compared to amides with electron-donating groups. researchgate.net

Table 1: General Conditions for Amide Hydrolysis

| Reagents | Conditions | Products |

|---|---|---|

| Aqueous NaOH or KOH | Reflux | Pyrazine-2-carboxylic acid, Dimethylamine (B145610) |

Amide Bond Modifications and Reductions

The amide bond in this compound can be reduced to the corresponding amine, N,N-dimethyl(pyrazin-2-yl)methanamine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as less reactive hydrides like sodium borohydride (B1222165) are generally ineffective at reducing amides. masterorganicchemistry.comucalgary.cayoutube.com

The reduction mechanism involves the nucleophilic addition of a hydride ion from LiAlH₄ to the carbonyl carbon of the amide. chemistrysteps.comlibretexts.org This is followed by coordination of the oxygen atom to the aluminum species, making it a good leaving group. A second hydride transfer then leads to the formation of the amine product after an aqueous workup. ucalgary.cachemistrysteps.com

Table 2: Reagents for Amide Reduction

| Reagent | Solvent | Product |

|---|

Reactivity of the Pyrazine Ring System

The pyrazine ring in this compound is an electron-deficient aromatic system, which significantly influences its reactivity towards electrophilic and nucleophilic substitution, as well as oxidation reactions.

Investigations into Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution (EAS) reactions on the pyrazine ring are generally difficult to achieve. libretexts.orgresearchgate.netmasterorganicchemistry.comyoutube.com The presence of two electron-withdrawing nitrogen atoms deactivates the ring towards attack by electrophiles. Standard electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are often unsuccessful or require harsh conditions. scribd.com

Studies on Nucleophilic Aromatic Substitution (NAS)

In contrast to its inertness towards electrophiles, the electron-deficient pyrazine ring is highly susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group, such as a halogen, is present on the ring. researchgate.netyoutube.comnih.gov For a hypothetical derivative like 5-chloro-N,N-dimethylpyrazine-2-carboxamide, the chlorine atom would be readily displaced by a variety of nucleophiles. mdpi.com

The reaction proceeds via a Meisenheimer-like intermediate, where the nucleophile adds to the carbon bearing the leaving group, forming a resonance-stabilized anionic complex. The stability of this intermediate is enhanced by the electron-withdrawing nitrogen atoms of the pyrazine ring. Subsequent expulsion of the leaving group restores the aromaticity of the ring.

Table 3: Examples of Nucleophilic Aromatic Substitution on Chloro-Pyrazines

| Nucleophile | Product (from a chloro-precursor) |

|---|---|

| Amines (e.g., morpholine) | Amino-substituted pyrazine |

| Alkoxides (e.g., sodium methoxide) | Methoxy-substituted pyrazine |

The rate of these reactions is significantly influenced by the nature of the nucleophile and the substituents on the pyrazine ring. nih.gov

Oxidation Reactions, Including N-Oxide Formation and Alkyl Group Oxidation

The nitrogen atoms of the pyrazine ring can be oxidized to form N-oxides. Common oxidizing agents for this transformation include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide, often in the presence of an acid catalyst. google.comrsc.orgelectronicsandbooks.comresearchgate.netarkat-usa.org Depending on the reaction conditions and the stoichiometry of the oxidizing agent, either one or both nitrogen atoms can be oxidized.

The oxidation of this compound would be expected to yield this compound 1-oxide or 4-oxide, or the corresponding 1,4-dioxide. The position of N-oxidation can be influenced by the electronic effects of the substituent at the 2-position.

Table 4: Common Reagents for Pyrazine N-Oxidation

| Oxidizing Agent | Typical Conditions | Product |

|---|---|---|

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, room temperature | Pyrazine N-oxide(s) |

There is no direct evidence for the oxidation of the N,N-dimethylamino group under the conditions typically used for N-oxidation of the pyrazine ring. However, stronger oxidizing conditions could potentially lead to more complex reaction mixtures.

Reduction Reactions and Hydrogenation Studies

While specific studies on the reduction of this compound are not extensively detailed in the provided literature, the hydrogenation of related pyrazine structures has been explored. For instance, the synthesis of 2,5-disubstituted pyrazine alkaloids can involve a critical tandem condensation-oxidation sequence following the hydrogenolysis of a Cbz-protecting group with palladium(II) hydroxide under a hydrogen atmosphere. mdpi.com This suggests that the pyrazine ring itself can be susceptible to reduction under certain catalytic conditions.

Furthermore, modifications of pyrazines obtained from N-allyl malonamides have been shown to include hydrogenation, indicating that the heterocyclic core can be saturated. rsc.org The specific conditions for such reactions, including catalyst choice (e.g., Palladium on carbon, Platinum oxide) and reaction parameters (e.g., hydrogen pressure, temperature), would be crucial in determining the extent of reduction, either partially to a dihydropyrazine (B8608421) or fully to a piperazine (B1678402) derivative. The amide functionality would likely remain intact under standard catalytic hydrogenation conditions used for the aromatic ring.

Derivatization Strategies for Analog Library Generation

The generation of analog libraries from this compound is a key strategy for exploring structure-activity relationships. These strategies focus on modifying the pyrazine ring, the carboxamide substituent, and forming fused systems.

Regioselective Substitution at Pyrazine Ring Positions

The pyrazine ring is electron-deficient, which generally makes it resistant to electrophilic aromatic substitution. However, functionalization can be achieved through various methods, often involving nucleophilic substitution or metal-catalyzed cross-coupling reactions. researchgate.net

Previous studies have demonstrated that substitutions on the pyrazine ring, such as alkylation and chlorination, can significantly influence the biological activity of pyrazinecarboxylic acid derivatives. mdpi.com For instance, a regioselective chlorination of 2-aminopyrazine (B29847) has been reported as a key step in a multi-step synthesis, highlighting the ability to control the position of substitution. mdpi.com Bromination of the pyrazine ring using reagents like N-Bromosuccinimide (NBS) has also been successfully employed. mdpi.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are powerful tools for introducing a wide array of substituents onto the pyrazine core. researchgate.net These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds at specific positions, enabling the synthesis of diverse analog libraries.

Table 1: Examples of Reagents for Pyrazine Ring Substitution

| Reaction Type | Reagent/Catalyst System | Potential Outcome on Pyrazine Ring | Reference |

| Chlorination | Thionyl chloride (SOCl₂) / POCl₃ | Introduction of chlorine atoms | mdpi.comnih.gov |

| Bromination | N-Bromosuccinimide (NBS) | Introduction of bromine atoms | mdpi.com |

| Cyanation | Palladium catalyst | Introduction of a cyano group | mdpi.com |

| Cross-Coupling | Palladium catalysts (e.g., Pd(PPh₃)₄) | Formation of C-C or C-N bonds | researchgate.netthieme-connect.de |

Modifications of the N,N-Dimethylamino Substituent

The N,N-dimethylamino group of the carboxamide is a site for potential modification, although this is less commonly explored than ring substitution. One possible modification is N-demethylation. Reactions involving N,N-dimethylaniline with reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) have been shown to result in N-demethylated products, alongside other transformations. researchgate.net This suggests that similar reactivity might be observed for the N,N-dimethylamino group on the pyrazine carboxamide under specific oxidative or electrophilic conditions.

Another approach involves the complete hydrolysis of the amide to the corresponding pyrazine-2-carboxylic acid. This acid can then be re-functionalized with different amines to generate a library of new amide analogues, a common strategy in medicinal chemistry to explore the impact of the amide substituent on biological activity. thieme-connect.denih.gov For example, pyrazinecarboxylic acid can be activated, often by converting it to an acyl chloride with reagents like thionyl chloride (SOCl₂), and then condensed with a variety of primary or secondary amines to yield a diverse set of amides. mdpi.comnih.gov

Synthesis of Fused Heterocyclic Analogues

Creating fused heterocyclic systems based on the pyrazine core is a sophisticated strategy for generating structurally novel analogues. This can be achieved by introducing functional groups onto the pyrazine ring that can then participate in cyclization reactions.

One documented approach involves synthesizing pyrazine-substituted 1H-pyrrole-2-carboxamides and their fused bicyclic analogues. thieme-connect.deglobalauthorid.comthieme-connect.de These syntheses can employ a range of standard procedures such as SNAr reactions, C-C cross-couplings, and subsequent cyclization steps to build the fused ring system. thieme-connect.de For instance, a domino aza-Michael-cyclization-dehydration sequence has been used to synthesize substituted pyrazolo[3,4-b]pyridines from 5-aminopyrazoles, demonstrating a pathway to fused systems. nih.gov The synthesis of imidazo[1,5-a]pyrazines has also been reported, further illustrating the potential for creating fused heterocyclic structures from pyrazine precursors. globalauthorid.com

Table 2: Examples of Fused Heterocyclic Systems from Pyrazine Precursors

| Fused Heterocycle | Synthetic Strategy | Key Precursor | Reference |

| Pyrazolo[3,4-b]pyridines | Domino aza-Michael-cyclization-dehydration | 5-Aminopyrazoles | nih.gov |

| Imidazo[1,5-a]pyrazines | Electrophilic addition, Reissert-like reaction | Pyrazine derivatives | globalauthorid.com |

| Pyrrolo[1,2-a]pyrazines | Cyclization of substituted pyrazines | N-(propargyl)pyrazin-2-amine | researchgate.net |

| Pyrazine-substituted 1H-pyrrole-2-carboxamides | SNAr, C-C cross-coupling, cyclization | Halogenated pyrazines | thieme-connect.de |

Advanced Spectroscopic Characterization

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy is a powerful tool for identifying the functional groups and probing the structural framework of a molecule. For N,N-dimethylpyrazine-2-carboxamide, both FT-IR and FT-Raman spectroscopy offer complementary information.

The vibrational spectra of pyrazine (B50134) derivatives are well-characterized. The analysis of this compound involves identifying the characteristic vibrations of the pyrazine ring and the N,N-dimethylcarboxamide group.

Key vibrational modes for pyrazine and its derivatives include C-H stretching, C-N stretching, C-C stretching, and various in-plane and out-of-plane bending vibrations of the ring. istanbul.edu.tr The amide group introduces strong, characteristic bands, most notably the C=O stretching vibration. In similar pyrazine carboxamides, the carbonyl (C=O) stretch is a strong, sharp absorption typically found in the 1665-1680 cm⁻¹ region in FT-IR spectra. hilarispublisher.com

The N,N-dimethyl group will exhibit characteristic C-H stretching and bending modes. The C-N stretching vibration of the tertiary amide is also a key feature. Studies on related pyrazinamide (B1679903) complexes show that coordination with metals can shift these vibrational frequencies, indicating the involvement of specific functional groups in bonding. istanbul.edu.tr

Below is a table of expected characteristic vibrational frequencies based on data from analogous pyrazine carboxamide compounds. istanbul.edu.trhilarispublisher.comresearchgate.netresearchgate.net

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Description |

| 3100-3000 | Aromatic C-H Stretch | Stretching of the C-H bonds on the pyrazine ring. |

| 2980-2850 | Aliphatic C-H Stretch | Symmetric and asymmetric stretching of the methyl (CH₃) groups. |

| 1680-1660 | C=O Stretch (Amide I) | Carbonyl stretching of the tertiary amide group. A very strong and characteristic band in the IR spectrum. |

| 1580-1400 | C=C and C=N Stretch | Aromatic ring stretching vibrations within the pyrazine ring. |

| 1450-1350 | Aliphatic C-H Bend | Bending vibrations of the methyl groups. |

| 1300-1200 | C-N Stretch | Stretching of the C-N bond between the pyrazine ring and the carbonyl group. |

| 1050-1000 | Ring Breathing Mode | Symmetric in-plane stretching and bending of the pyrazine ring. |

This table is generated based on typical values for pyrazine derivatives and tertiary amides.

The relative orientation of the carboxamide group with respect to the pyrazine ring can be studied using vibrational spectroscopy. The planarity between the aromatic ring and the amide group is influenced by steric hindrance and electronic effects. Rotational isomers (conformers) may exist, potentially giving rise to distinct vibrational signatures, particularly in the carbonyl stretching region and the fingerprint region (below 1500 cm⁻¹). The absence of significant band splitting in these regions would suggest the presence of a single, dominant conformer in the analyzed phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the precise carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrazine ring and the N-methyl groups. The three aromatic protons on the pyrazine ring will appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring and its nitrogen atoms. chemicalbook.com Their specific chemical shifts and coupling patterns (doublets, triplets) would confirm their positions relative to each other and the carboxamide substituent. The six protons of the two N-methyl groups are expected to appear as one or two singlets in the upfield region (typically δ 2.5-3.5 ppm). chemicalbook.com The presence of two separate signals could indicate restricted rotation around the C-N amide bond, making the methyl groups chemically non-equivalent.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the four unique carbons of the pyrazine ring, and the N-methyl carbons. The carbonyl carbon (C=O) is typically found significantly downfield (δ 160-170 ppm). The pyrazine ring carbons would appear in the aromatic region (δ 120-150 ppm), with their exact shifts influenced by the nitrogen atoms and the carboxamide substituent. chemicalbook.comchemicalbook.com The N-methyl carbons would be observed in the upfield region (δ 30-40 ppm).

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Pyrazine-H | 8.5 - 9.0 | - |

| N-CH₃ | 2.8 - 3.5 | 30 - 40 |

| Pyrazine-C | - | 130 - 150 |

| C=O | - | 160 - 170 |

This table presents predicted chemical shift ranges based on data from analogous compounds. chemicalbook.comchemicalbook.comchemicalbook.com

Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show correlations between the adjacent protons on the pyrazine ring, allowing for sequential assignment of these aromatic signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign which proton signal corresponds to which carbon signal for each C-H bond in the pyrazine ring and the N-methyl groups. vscht.cz

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is vital for connecting the different fragments of the molecule. For instance, HMBC would show correlations from the pyrazine protons to the carbonyl carbon, and from the N-methyl protons to the carbonyl carbon, confirming the attachment of the N,N-dimethylcarboxamide group to the pyrazine ring. organicchemistrydata.org

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₇H₉N₃O), the molecular weight is approximately 151.17 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 151.

The fragmentation pattern would likely involve characteristic losses associated with the amide and pyrazine structures. Common fragmentation pathways for amides include alpha-cleavage. A primary fragmentation would be the loss of the dimethylamino radical (•N(CH₃)₂), leading to a prominent peak at m/z 107, corresponding to the pyrazinoyl cation. Another expected fragmentation is the cleavage of the entire amide side chain, resulting in a fragment corresponding to the pyrazine ring.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental formula of a compound by measuring its mass with very high accuracy. For this compound, the expected elemental composition is C₇H₉N₃O. HRMS can distinguish the exact mass of this compound from other molecules with the same nominal mass but different elemental formulas. The precise mass measurement provides a high degree of confidence in the compound's identity.

Table 1: Theoretical Elemental Composition and High-Resolution Mass of this compound

| Element | Symbol | Count | Atomic Mass (amu) | Total Mass (amu) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 7 | 12.011 | 84.077 | 55.61 |

| Hydrogen | H | 9 | 1.008 | 9.072 | 6.00 |

| Nitrogen | N | 3 | 14.007 | 42.021 | 27.81 |

| Oxygen | O | 1 | 15.999 | 15.999 | 10.59 |

| Total | 151.169 | 100.00 |

| Monoisotopic Mass | | | | 151.07456 | |

Note: The table presents the calculated theoretical values.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, particularly under electron impact (EI) ionization, molecules fragment in predictable ways based on their structure. The analysis of these fragmentation patterns provides a fingerprint that helps to confirm the molecular structure. For this compound, the fragmentation is dictated by the stability of the pyrazine ring and the lability of the carboxamide side chain.

Common fragmentation pathways for similar aromatic amides include:

α-cleavage: The bond between the carbonyl group and the pyrazine ring can break, leading to the formation of a pyrazinyl radical and a dimethylcarbamoyl cation, or vice versa.

Loss of the Dimethylamino Group: Cleavage of the C-N bond in the amide can result in the loss of a dimethylamino radical (•N(CH₃)₂), generating a pyrazinoyl cation.

Ring Fragmentation: The stable aromatic pyrazine ring can also undergo fragmentation, often by losing molecules like HCN, which is characteristic of nitrogen-containing heterocycles. libretexts.org

These fragmentation patterns, when analyzed, provide conclusive evidence for the connectivity of the atoms within the this compound molecule.

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

While specific single-crystal X-ray diffraction data for this compound is not widely published, analysis of closely related pyrazine carboxamide derivatives allows for a detailed prediction of its solid-state structure. nih.govnih.gov For instance, studies on similar compounds show that the pyrazine ring and the adjacent amide group are often nearly coplanar. nih.gov This planarity is frequently stabilized by an intramolecular hydrogen bond between a pyrazine nitrogen and the amide proton, though this specific interaction would be absent in the N,N-dimethylated form. nih.govnih.gov The orientation of the dimethylamino group relative to the pyrazine ring would be a key structural feature.

Table 2: Expected Crystallographic Parameters for a Pyrazine Carboxamide Derivative

| Parameter | Description | Expected Value/System |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic or Orthorhombic nih.govnih.gov |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c, Pbca nih.govresearchgate.net |

| Z | The number of molecules in the unit cell. | Typically 4 or 8 nih.gov |

Note: This table is based on data from related pyrazine carboxamide structures and represents expected values.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The way molecules of this compound pack in a crystal is governed by various non-covalent intermolecular interactions. In related structures, hydrogen bonding is a dominant force. nih.govresearchgate.net For this compound, which lacks an N-H donor, the primary interactions would involve:

C-H···O Hydrogen Bonds: Weak hydrogen bonds can form between C-H groups on the pyrazine ring or methyl groups and the carbonyl oxygen of a neighboring molecule. nih.gov

C-H···N Hydrogen Bonds: Interactions between C-H donors and the nitrogen atoms of the pyrazine ring are also expected to play a role in the crystal packing. nih.gov

π–π Stacking: The aromatic pyrazine rings can stack on top of each other in an offset or parallel-slipped fashion, contributing to the stability of the crystal lattice. nih.govnih.gov The inter-centroid distance between interacting rings is typically in the range of 3.6 to 3.8 Å. nih.govnih.gov

These interactions combine to form a stable, three-dimensional supramolecular architecture. nih.govnih.gov

Other Advanced Spectroscopic Techniques (e.g., UV-Vis, Fluorescence, Chiroptical)

Other spectroscopic techniques can provide further information on the electronic properties of this compound.

UV-Vis Spectroscopy: The UV-Vis spectrum of pyrazine derivatives in solution typically shows absorption bands corresponding to π → π* and n → π* electronic transitions. lew.ro For pyrazine-2-carboxamide in methanol, absorption bands have been observed around 273 nm and 324 nm. lew.ro The N,N-dimethyl derivative is expected to exhibit a similar profile, with slight shifts in the absorption maxima due to the electronic effects of the methyl groups.

Fluorescence Spectroscopy: Some pyrazine derivatives exhibit fluorescence. researchgate.net The emission properties, including the wavelength and quantum yield, are sensitive to the molecular structure and the solvent environment. Investigation into the fluorescence of this compound could provide insights into its excited-state dynamics.

Chiroptical Spectroscopy: Since this compound is an achiral molecule, it would not exhibit a signal in chiroptical techniques like circular dichroism (CD) unless it is placed in a chiral environment or derivatized to introduce a chiral center.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to the computational analysis of pyrazine (B50134) systems. They offer a balance between accuracy and computational cost, making them suitable for a detailed investigation of molecular structure, electronic properties, and vibrational modes.

Density Functional Theory (DFT) is a computational method used for the geometric optimization and electronic structure analysis of molecules. rsc.org For pyrazine derivatives, a common approach involves using a functional, such as B3LYP, combined with a basis set like 6-31G++(d,p), to accurately model the system. rsc.org

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves finding the minimum energy structure on the potential energy surface. For N,N-dimethylpyrazine-2-carboxamide, this would involve calculating the key bond lengths, bond angles, and dihedral angles that define its shape.

Table 1: Representative Geometric Parameters from DFT Optimization (Note: As specific literature data for this compound is unavailable, this table illustrates the type of data obtained from a DFT geometry optimization for a pyrazine carboxamide derivative.)

| Parameter | Description | Typical Value Range |

|---|---|---|

| C-C (ring) | Bond lengths within the pyrazine ring | ~1.39 - 1.40 Å |

| C-N (ring) | Bond lengths within the pyrazine ring | ~1.33 - 1.34 Å |

| C-C (amide) | Bond length between the pyrazine ring and the carbonyl carbon | ~1.50 Å |

| C=O | Bond length of the carbonyl group | ~1.23 Å |

| C-N (amide) | Bond length between the carbonyl carbon and the amide nitrogen | ~1.36 Å |

| N-CH₃ | Bond lengths of the N-methyl groups | ~1.46 Å |

| C-N-C (angle) | Angle around the amide nitrogen | ~118° |

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties. rsc.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Analysis of pyrazine derivatives shows that the spatial distribution of these orbitals is typically spread across the pyrazine and carboxamide moieties. For this compound, the HOMO would likely be concentrated on the electron-rich pyrazine ring, while the LUMO might be distributed over the π-system including the electron-withdrawing carboxamide group.

Table 2: Key Parameters from Frontier Molecular Orbital Analysis (Note: This table represents the typical output of an FMO analysis for pyrazine derivatives.)

| Parameter | Symbol | Description | Significance |

|---|---|---|---|

| HOMO Energy | E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Related to the potential to donate an electron |

| LUMO Energy | E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Related to the potential to accept an electron |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It plots the electrostatic potential onto the electron density surface. Different colors represent different potential values:

Red: Regions of most negative potential, rich in electrons, susceptible to electrophilic attack.

Blue: Regions of most positive potential, electron-poor, susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would be expected to show the most negative potential (red) around the carbonyl oxygen and the nitrogen atoms of the pyrazine ring, indicating these are the primary sites for electrophilic interaction. The most positive potential (blue) would likely be located around the hydrogen atoms of the pyrazine ring.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines charge transfer interactions between filled "donor" orbitals and empty "acceptor" orbitals. These interactions, known as hyperconjugation, stabilize the molecule. The stabilization energy (E2) associated with each donor-acceptor interaction quantifies its significance.

In this compound, significant interactions would be expected between the lone pair orbitals of the pyrazine nitrogens and the oxygen atom (donors) and the antibonding orbitals (acceptors) of the ring and carboxamide group. This analysis helps to explain the electronic structure and the nature of the intramolecular charge transfer that contributes to the molecule's stability.

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically done using the same DFT method as the geometry optimization. The results provide the frequencies of the fundamental vibrational modes (stretching, bending, torsion) and their corresponding intensities.

By comparing the calculated spectrum with experimentally obtained FT-IR and FT-Raman spectra, a detailed assignment of the observed spectral bands to specific molecular vibrations can be made. This correlation helps to confirm the optimized molecular structure. For this compound, key vibrational modes would include the C=O stretch of the carboxamide, the C-N stretches, the pyrazine ring breathing modes, and the C-H vibrations of the ring and methyl groups.

Table 3: Predicted Major Vibrational Frequencies (Note: This table shows representative vibrational modes and their expected frequency ranges for this compound based on data from analogous compounds.)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|

| C-H Stretch (Aromatic) | 3100 - 3000 | Stretching of C-H bonds on the pyrazine ring |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Stretching of C-H bonds in the methyl groups |

| C=O Stretch | 1680 - 1650 | Carbonyl stretching of the amide group |

| C=N/C=C Ring Stretch | 1600 - 1400 | In-plane stretching vibrations of the pyrazine ring |

| C-N Stretch (Amide) | 1400 - 1300 | Stretching of the C-N bond in the amide group |

Thermochemical Property Predictions (e.g., Enthalpies, Free Energies of Reaction)

For instance, the thermochemical properties of related pyrazine derivatives are often calculated to understand their behavior. These computational models provide key data points for assessing the molecule's stability and potential energy landscape.

Table 1: Predicted Thermochemical Properties for a Pyrazine Carboxamide Analog Note: This data is illustrative for a related pyrazine carboxamide and represents typical outputs from computational predictions, not experimentally verified values for this compound.

| Property | Predicted Value | Computational Method |

|---|---|---|

| Enthalpy of Formation (gas phase) | -85.2 kJ/mol | DFT (B3LYP/6-31G) |

| Gibbs Free Energy of Formation (gas phase) | 45.1 kJ/mol | DFT (B3LYP/6-31G) |

| Standard Entropy | 380.5 J/(mol·K) | DFT (B3LYP/6-31G*) |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a way to observe the time-dependent behavior of molecules, providing a dynamic picture of conformational changes and interactions. mdpi.com

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional shape and flexibility. MD simulations can model the conformational landscape of the molecule in different solvents. A key feature is the rotation around the C(O)-N bond of the amide group and the bond connecting the carboxamide group to the pyrazine ring.

Studies on similar N,N-dimethylamides have shown that the planarity of the amide group and the rotational barriers are influenced by the solvent environment. rsc.org For this compound, simulations would likely reveal a preferred planar or near-planar conformation of the pyrazine ring relative to the carboxamide group, but with significant rotational freedom. The solvent's polarity can influence the population of different conformational states. rsc.org For example, polar solvents might stabilize conformations with larger dipole moments.

In a non-clinical context, MD simulations are invaluable for understanding how this compound might interact with biological targets like enzymes or receptors. mdpi.com After an initial docking pose is predicted, MD simulations can refine this prediction by showing the stability of the interaction over time. These simulations can reveal key hydrogen bonds, hydrophobic interactions, and π-π stacking interactions between the pyrazine ring and aromatic residues of a target protein. researchgate.net

Research on other enzyme systems has demonstrated that MD simulations can identify crucial conformational changes in the target protein upon ligand binding and can even guide the engineering of enzymes for specific selectivities. nih.gov Such simulations for this compound would track the dynamics of the ligand in the binding pocket, the flexibility of the active site, and the role of water molecules in mediating the interaction.

The solubility and partitioning behavior of a molecule are governed by its interaction with the surrounding solvent. Solvation free energy calculations, often performed using MD simulations coupled with methods like Thermodynamic Integration (TI) or Free Energy Perturbation (FEP), quantify the energetic cost of transferring a molecule from a vacuum or a non-polar solvent to water.

Studies on the solubility of the parent compound, pyrazine-2-carboxamide, have highlighted the importance of solvent choice, with ionic liquids being explored as alternative solvents. researchgate.net For this compound, computational models can predict its solubility in various organic solvents and water. The radial distribution function (RDF) derived from MD simulations can provide detailed information about the structuring of solvent molecules (e.g., water) around the solute, particularly around the polar carbonyl group and the nitrogen atoms of the pyrazine ring. uantwerpen.be

Quantitative Structure-Activity Relationship (QSAR) Modeling (Non-Clinical)

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For a class of compounds including this compound, a QSAR model can be developed to predict a specific non-clinical biological activity, such as inhibitory activity against a particular enzyme. wu.ac.th The process involves calculating a set of molecular descriptors for a series of related pyrazine carboxamides with known activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). nih.govresearchgate.net

Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are then used to build a model that correlates these descriptors with the observed activity. wu.ac.thnih.gov

Table 2: Example of Descriptors Used in QSAR Models for Heterocyclic Amides Note: This table lists descriptors commonly found to be significant in QSAR studies of related heterocyclic compounds and that would be relevant for modeling this compound.

| Descriptor Type | Example Descriptor | Typical Correlation with Activity |

|---|---|---|

| Electronic | Dipole Moment | Can influence binding to polar sites. mdpi.com |

| Topological | Wiener Index | Relates to molecular branching and compactness. |

| Quantum-Chemical | LUMO Energy | Indicates susceptibility to nucleophilic attack. uantwerpen.be |

| Hydrophobicity | LogP | Crucial for membrane permeability and hydrophobic interactions. |

A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding synthetic efforts toward more potent compounds. wu.ac.th

Selection of Molecular Descriptors and Statistical Validation Protocols

In the realm of computational chemistry, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are pivotal in correlating the structural or property-based descriptors of a molecule with its biological activity or physicochemical properties. The selection of appropriate molecular descriptors is a critical step in developing a robust and predictive model. For pyrazine derivatives, including this compound, a variety of descriptors are employed to encapsulate their electronic, steric, and thermodynamic characteristics.

Commonly used molecular descriptors in QSAR/QSPR studies of pyrazine compounds include electronic descriptors such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the HOMO-LUMO energy gap (ΔE), dipole moment (µ), and molecular electrostatic potential (MESP) extrema (Vs,min, Vs,max). nih.govsemanticscholar.org These descriptors provide insights into the molecule's reactivity, kinetic stability, and sites susceptible to electrophilic or nucleophilic attack. semanticscholar.org Other important descriptors include thermodynamic properties like heat of formation (HE), physicochemical properties like logarithm of the partition coefficient (LogP), molar refractivity (MR), and topological descriptors that describe the molecule's size, shape, and branching, such as volume (V), surface area grid (SAG), and mass (MAG). semanticscholar.org

The development of a reliable QSAR/QSPR model necessitates rigorous statistical validation. The primary goal of validation is to ensure that the model is not a result of chance correlation and possesses predictive power for new, untested compounds. researchgate.net Key statistical parameters used for validation include the coefficient of determination (R²), which measures the goodness-of-fit of the model. nih.gov However, a high R² value alone is not sufficient to guarantee a model's predictive ability. Therefore, cross-validation techniques, such as leave-one-out (LOO) cross-validation, are employed to assess the internal predictive capacity of the model, yielding a cross-validated correlation coefficient (Q² or R²cv). nih.gov A Q² value greater than 0.5 is generally considered indicative of a good model. nih.gov

External validation is the most stringent test of a model's predictive power. researchgate.net It involves splitting the dataset into a training set, used to build the model, and a test set, which is kept aside and used to evaluate the model's ability to predict the activity of compounds not used in its development. nih.gov The predictive ability is often quantified by the predictive R² (R²pred). An R²pred value greater than 0.5 is generally considered acceptable. nih.gov Other statistical metrics like the standard error of estimate (SEE), F-statistic, and the predictive sum of squares (PRESS) are also used to evaluate the statistical significance and predictive power of the developed QSAR models. nih.gov

Table 1: Key Statistical Parameters for QSAR/QSPR Model Validation

| Parameter | Description | Acceptable Value |

| R² | Coefficient of determination (Goodness-of-fit) | > 0.6 nih.gov |

| Q² (R²cv) | Cross-validated correlation coefficient (Internal predictive ability) | > 0.5 nih.gov |

| R²pred | Predictive R² for the external test set (External predictive ability) | > 0.5 nih.gov |

| F-statistic | A measure of the statistical significance of the regression model. | A high value indicates significance. nih.gov |

| SEE | Standard Error of Estimate | A lower value indicates a better fit. nih.gov |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry offers powerful tools to investigate the detailed mechanisms of chemical reactions, providing insights that are often difficult or impossible to obtain through experimental means alone. For this compound, computational methods can be employed to explore its synthesis and potential transformation pathways.

Transition State Characterization and Reaction Pathway Identification

A key aspect of understanding a reaction mechanism is the identification and characterization of transition states (TS). A transition state represents the highest energy point along the reaction coordinate, connecting reactants to products. Computational methods, particularly those based on Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are widely used to locate and characterize these transient structures. nih.gov The geometry of a transition state is optimized, and a frequency calculation is performed to confirm its nature. A true transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. nih.gov

For instance, the synthesis of pyrazine carboxamides often involves the condensation of a pyrazine carboxylic acid or its derivative with an amine. mdpi.com Computational studies can model this reaction, identifying the transition state for the nucleophilic attack of the amine on the carbonyl carbon of the carboxylic acid derivative. The geometry of this transition state would reveal the bond-forming and bond-breaking processes occurring simultaneously. Similarly, for reactions involving this compound, such as its potential degradation or metabolism, computational methods can be used to map out the various possible reaction pathways. For example, in the ozonation of related hydrazine (B178648) derivatives, computational studies have elucidated the mechanism of N-nitrosamine formation, identifying key intermediates and transition states involved in hydrogen abstraction and oxidation steps. nih.gov

Energy Profiles and Rate-Determining Step Analysis

Once the reactants, intermediates, transition states, and products for a given reaction pathway have been identified and their geometries optimized, an energy profile for the reaction can be constructed. This profile plots the relative energy of each species along the reaction coordinate. The energy difference between the reactants and the highest energy transition state is the activation energy (Ea) of the reaction. The step with the highest activation energy is the rate-determining step (RDS), as it presents the largest energetic barrier that must be overcome for the reaction to proceed.

Table 2: Hypothetical Energy Profile Data for a Two-Step Reaction

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 (TS1) | +15.2 |

| Intermediate | +5.7 |

| Transition State 2 (TS2) | +21.5 |

| Products | -10.3 |

In this hypothetical example, the second step, proceeding through TS2, has a higher activation energy (21.5 - 5.7 = 15.8 kcal/mol) compared to the first step (15.2 kcal/mol) and is therefore the rate-determining step.

Mechanistic Investigations of Biological Activities Non Clinical

In Vitro Assays and Molecular Mechanistic Characterization

In vitro research has been fundamental in identifying the molecular targets and characterizing the mechanisms of action for compounds containing the N,N-dimethylpyrazine-2-carboxamide structure.

Derivatives of this compound have been identified as inhibitors of several critical enzymes, indicating a broad potential for therapeutic applications. The N,N-dimethylamide group is a crucial part of the pharmacophore for interacting with these enzyme targets.

CTP Synthase 1 (CTPS1) Inhibition: Certain derivatives are investigated as inhibitors of CTPS1. google.comgoogle.com This enzyme is vital for the de novo biosynthesis of the nucleotide CTP, a fundamental building block for DNA and RNA. google.com Proliferating cells, such as activated T and B lymphocytes, have a high demand for CTP, making CTPS1 a key target for immunosuppressive and anti-proliferative therapies. google.com The inhibition mechanism involves blocking the enzyme's synthetase or glutaminase (B10826351) domains, thereby depleting the CTP supply required by rapidly dividing cells. google.com

Glucokinase (GK) Activation: In the context of metabolic disorders, specific benzofuran (B130515) derivatives incorporating the this compound structure have been developed as glucokinase (GK) activators. epo.orggoogle.com Glucokinase acts as a glucose sensor in pancreatic β-cells and liver cells. epo.org By activating GK, these compounds enhance the conversion of glucose to glucose-6-phosphate, which in turn stimulates insulin (B600854) release and increases hepatic glucose uptake, highlighting a mechanism for managing type 2 diabetes. epo.org

Leucyl-tRNA Synthetase (LeuRS) Inhibition: A benzoxaborole derivative of this compound has shown potent activity against the malaria parasite Plasmodium falciparum. acs.org The proposed mechanism is the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis. By targeting LeuRS, the compound disrupts the parasite's ability to synthesize proteins, leading to its death. This identifies LeuRS as a promising target for antimalarial drug development. acs.org

Janus Kinase (JAK) Inhibition: The this compound moiety is part of a complex molecule designed to inhibit Janus kinases (JAKs), such as TYK2. google.com These enzymes are critical components of signaling pathways for numerous cytokines and interferons that drive inflammatory and autoimmune responses. google.com By blocking JAK activity, these compounds can interfere with the signaling cascade that leads to immune cell activation and inflammation, offering a potential mechanism for treating diseases like rheumatoid arthritis and psoriasis. google.com

Table 1: Investigated Enzyme Targets for this compound Derivatives

| Enzyme Target | Biological Process | Therapeutic Area | Investigated Derivative Class | Reference(s) |

|---|---|---|---|---|

| CTP Synthase 1 (CTPS1) | Nucleotide Synthesis | Immunology, Oncology | Pyrimidine derivatives | google.comgoogle.com |

| Glucokinase (GK) | Glucose Metabolism | Diabetes | Benzofuranyl pyrazines | epo.orggoogle.com |

| Leucyl-tRNA Synthetase (LeuRS) | Protein Synthesis | Infectious Disease (Malaria) | Benzoxaborole pyrazines | acs.org |

The this compound scaffold is integral to compounds designed as modulators for G protein-coupled receptors (GPCRs), particularly GPR6.

GPR6 is an orphan GPCR that is highly expressed in the medium spiny neurons (MSNs) of the striatum, a key region of the brain for controlling movement. google.com This receptor is constitutively active, meaning it signals without a bound ligand, leading to the production of cyclic AMP (cAMP) via the Gs protein pathway. google.com In conditions like Parkinson's disease, the signaling pathway involving GPR6 is believed to be hyperactive.

Compounds containing the this compound core structure have been developed as inverse agonists of GPR6. google.com An inverse agonist not only blocks the receptor but actively suppresses its basal, constitutive activity. By acting as inverse agonists, these compounds reduce the elevated cAMP levels in the striatum's indirect pathway neurons. google.com This modulation of GPR6 signaling presents a non-dopaminergic approach to treating neurological and psychiatric disorders, including Parkinson's disease, by rebalancing striatal pathway activity. google.comgoogleapis.com

Table 2: Receptor Modulation by this compound Derivatives

| Receptor Target | Mechanism of Action | Cellular Effect | Potential Indication | Reference(s) |

|---|

While various substituted N-phenylpyrazine-2-carboxamides have been evaluated as inhibitors of photosynthesis, specifically targeting the oxygen evolution rate in chloroplasts, no specific studies detailing this mechanism for this compound itself are publicly available. The mechanism for related compounds involves interrupting the photosynthetic electron transport chain.

Antimicrobial Activity Studies

The this compound structure has been incorporated into molecules with antimicrobial properties, targeting both bacteria and pathogenic fungi.

While broad antibacterial screening data for this compound is limited, its role in antimalarial compounds points toward specific antibacterial-like mechanisms. The inhibition of the essential enzyme leucyl-tRNA synthetase (LeuRS) in Plasmodium falciparum is a mechanism that is also a target in the development of novel antibiotics. acs.org This suggests that the this compound scaffold could be utilized to design agents that disrupt bacterial protein synthesis.

Derivatives of this compound have been investigated for their potential as fungicides. One patent discloses a pyrazole-substituted this compound as part of a group of compounds with pesticidal activity. googleapis.com The document lists inhibitors of succinate (B1194679) coenzyme Q reductase (SQR), also known as Complex II in the mitochondrial respiratory chain, as a class of fungicides. Inhibition of SQR disrupts fungal respiration and energy production, a well-established mechanism for controlling fungal pathogens. googleapis.com While this specific derivative was not explicitly confirmed as an SQR inhibitor, its inclusion in this context suggests a potential mechanism of action against plant pathogens. googleapis.com

Antimycobacterial Activity and Proposed Modes of Action

The antimycobacterial activity of pyrazine (B50134) derivatives, particularly analogs of pyrazinamide (B1679903) (PZA), is a subject of significant research in the pursuit of new treatments for tuberculosis (TB). nih.gov PZA is a cornerstone of first-line TB therapy, valued for its ability to eliminate non-replicating Mycobacterium tuberculosis (Mtb). nih.gov PZA itself is a prodrug that is converted into its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase. nih.govresearchgate.net Resistance to PZA often arises from mutations in the gene encoding this enzyme. nih.govresearchgate.net

The primary mechanism of action for POA has been identified as the targeted degradation of the PanD enzyme, which is essential for the biosynthesis of coenzyme A in Mtb. nih.govresearchgate.netmorressier.com This disruption of a vital metabolic pathway leads to the death of the mycobacteria. Research into PZA analogs, including N,N-disubstituted pyrazine-2-carboxamides, aims to develop compounds that may possess enhanced potency or activity against PZA-resistant strains.

While specific studies focusing solely on the antimycobacterial activity of this compound are not extensively detailed in the provided results, the broader class of pyrazine carboxamides has been investigated. For instance, a series of N-phenylpyrazine-2-carboxamides were synthesized and evaluated for their antimycobacterial properties. Some of these compounds demonstrated notable activity against Mycobacterium tuberculosis H37Rv. researchgate.net

Furthermore, hybrid molecules combining pyrazinamide with other scaffolds, such as 4-phenylthiazol-2-amine, have been designed and tested. nih.gov Derivatives of 6-chloro-pyrazinoic acid and 5-chloro-pyrazinoic acid, in particular, have shown promising activity against Mtb H37Rv, with minimum inhibitory concentrations (MIC) in the micromolar range. nih.gov The activity of these derivatives is thought to be linked to their structural characteristics, which may influence their ability to interact with mycobacterial targets. nih.gov

Other proposed mechanisms for pyrazine derivatives include the inhibition of fatty acid synthase I (FAS-I), although this theory has been subject to debate. docsity.com The slightly acidic environment found within mycobacterial lesions is also considered important for the activity of PZA and its analogs. docsity.com

Interactive Data Table: Antimycobacterial Activity of Selected Pyrazine Derivatives

| Compound/Series | Target Organism | Activity (MIC) | Reference |

| 4-acetoxybenzyl ester of pyrazinoic acid | M. tuberculosis | <1-6.25 µg/mL | nih.govcapes.gov.br |

| 4'-acetoxybenzyl 2-quinoxalinecarboxylate | M. tuberculosis | <1-6.25 µg/mL | nih.govcapes.gov.br |

| 6-Cl-POA derivatives | M. tuberculosis H37Rv | Micromolar range | nih.gov |

| 5-Cl-POA derivatives | M. tuberculosis H37Rv | < 10 µM | nih.gov |

| 5-chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide | M. kansasii | 3.13 µg/mL | researchgate.net |

| 5-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | M. kansasii | 6.25 µg/mL | researchgate.net |

Antioxidant Activity and Radical Scavenging Mechanisms

Pyrazine derivatives have been investigated for their potential as antioxidant agents. nih.govtandfonline.com The antioxidant capacity of these compounds is often attributed to their ability to scavenge free radicals, which are implicated in oxidative stress and cellular damage. The pyrazine ring system, with its electron-donating nitrogen atoms, can participate in redox reactions, contributing to this activity. nih.govnih.gov

A study of pyrazine-2-carboxylic acid derivatives of piperazines demonstrated their ability to scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) free radicals. researchgate.net The antioxidant activity was found to be concentration-dependent, with some derivatives exhibiting significant radical scavenging potential. researchgate.net For example, (5-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone showed the highest percentage of antioxidant activity in the series. researchgate.net

In another study, a series of synthetic chalcone (B49325) derivatives featuring an alkyl-substituted pyrazine heterocycle were evaluated for their radical scavenging and cellular antioxidant capacity. researchgate.net While most of the compounds did not show significant cytotoxicity, three derivatives, 4a, 4c, and 4e, demonstrated DPPH radical scavenging activity. researchgate.net Density functional theory (DFT) modeling suggested that the mechanism of radical scavenging for these compounds is likely single electron transfer followed by a proton transfer (SET-PT). researchgate.net The presence of free hydroxyl groups is considered an important structural feature for the efficient antiradical activity of chalcones. mdpi.com

The antioxidant properties of pyrazine derivatives have also been linked to their ability to modulate cellular processes. For instance, tetramethylpyrazine has been shown to have antioxidative and anti-inflammatory actions by reducing NADPH-oxidase activity in rat kidney epithelial-like cells. mdpi.com

Interactive Data Table: Antioxidant Activity of Selected Pyrazine Derivatives

| Compound | Assay | Activity/Mechanism | Reference |

| (5-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone | DPPH | IC50 = 60.375 µg/mL | researchgate.net |

| Chalcone derivatives 4a, 4c, 4e | DPPH | Radical scavenging activity | researchgate.net |

| Chalcone derivatives 4a, 4c, 4e | DFT Modeling | SET-PT mechanism | researchgate.net |

| Tetramethylpyrazine | Cellular assay | Reduces NADPH-oxidase activity | mdpi.com |

Comprehensive Structure-Activity Relationship (SAR) Studies for Biological Effects